BenchChemオンラインストアへようこそ!

6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Drug-likeness Physicochemical profiling

6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7) is a heterocyclic small molecule (C₈H₆ClF₃N₄, MW 250.61 g/mol) belonging to the triazolopyridazine class, a scaffold extensively validated as a kinase inhibitor pharmacophore targeting c-Met, Pim-1, and LRRK2. The compound features a 6-chloro substituent on the pyridazine ring and a 3-(3,3,3-trifluoropropyl) group on the triazole ring, yielding a computed LogP of 2.27, topological polar surface area (TPSA) of 43.08 Ų, and two rotatable bonds.

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
CAS No. 1481327-50-7
Cat. No. B1466800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1481327-50-7
Molecular FormulaC8H6ClF3N4
Molecular Weight250.61 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2CCC(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3N4/c9-5-1-2-6-13-14-7(16(6)15-5)3-4-8(10,11)12/h1-2H,3-4H2
InChIKeyRCCJLDLOOOWWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7): Procurement-Grade Physicochemical and Structural Profile


6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7) is a heterocyclic small molecule (C₈H₆ClF₃N₄, MW 250.61 g/mol) belonging to the triazolopyridazine class, a scaffold extensively validated as a kinase inhibitor pharmacophore targeting c-Met, Pim-1, and LRRK2 [1]. The compound features a 6-chloro substituent on the pyridazine ring and a 3-(3,3,3-trifluoropropyl) group on the triazole ring, yielding a computed LogP of 2.27, topological polar surface area (TPSA) of 43.08 Ų, and two rotatable bonds . It is supplied as a research-grade building block with typical purity of 95–98%, stored at 2–8°C under dry conditions .

Why 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Interchanged with Close Triazolopyridazine Analogs


Within the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine series, even single-atom changes at the 3-position produce quantifiable shifts in lipophilicity, conformational flexibility, and target engagement potential. The 3-(3,3,3-trifluoropropyl) chain in the title compound introduces a two-carbon spacer between the CF₃ terminus and the heterocyclic core, increasing LogP by approximately 0.47–0.57 log units versus the 3-(trifluoromethyl) and 3-(2,2,2-trifluoroethyl) analogs, respectively . This LogP increment falls within the range known to markedly affect membrane permeability and bio-accessibility of azolopyridazines, where even chlorination alone can transform pharmacokinetic profiles . Additionally, the compound shares its molecular formula (C₈H₆ClF₃N₄) with at least one regioisomeric triazolopyridazine (CAS 1394040-15-3) that carries methyl and trifluoromethyl substituents instead of the trifluoropropyl chain—yet the divergent substitution pattern yields distinct physicochemical properties, making analytical differentiation and functional non-interchangeability critical for reproducible research . These quantitative physicochemical differences mean that generic substitution within this scaffold class can confound structure–activity relationships, alter assay outcomes, and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


Lipophilicity (LogP) Advantage Over 3-Trifluoromethyl and 3-Trifluoroethyl Analogs

The title compound's computed LogP of 2.27 is 0.47 log units higher than that of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 40971-95-7, LogP 1.80) and 0.57 log units higher than 6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094452-68-2, LogP 1.70) . This LogP increment corresponds to an approximately 3- to 4-fold increase in theoretical octanol–water partition coefficient, a magnitude known to influence membrane permeability and bio-accessibility in azolopyridazine series .

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Flexibility Advantage: Two Rotatable Bonds vs. Zero in the CF₃ Analog

The 3-(3,3,3-trifluoropropyl) substituent endows the title compound with two rotatable bonds (the C–C bonds of the propyl linker), compared to zero rotatable bonds in 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 40971-95-7) and one rotatable bond in the 3-(2,2,2-trifluoroethyl) analog (CAS 1094452-68-2) . This additional rotational freedom enables the terminal CF₃ group to sample a broader conformational space within a protein binding pocket, a property exploited in kinase inhibitor design to optimize shape complementarity with hydrophobic sub-pockets distal to the ATP-binding site [1].

Conformational flexibility Molecular recognition SAR

Scaffold Class Membership in Validated c-Met/Pim-1 Dual Kinase Inhibitor Pharmacophore

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a confirmed pharmacophore for c-Met and Pim-1 kinase inhibition. The most active dual inhibitor in a recent 2024 series (compound 4g, bearing a 3-(4-chlorophenyl) substituent) achieved c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, with a mean GI% of 55.84% across 60 cancer cell lines in the NCI panel [1]. The 6-chloro substituent present in the title compound is a conserved feature across multiple potent triazolopyridazine-based c-Met inhibitors, including those with sub-nanomolar activity (e.g., SGX-523, c-Met IC₅₀ = 4 nM) [2]. The title compound's 3-(3,3,3-trifluoropropyl) group occupies the same vector as other lipophilic 3-substituents demonstrated to engage the hydrophobic back pocket of the c-Met ATP-binding site [1].

Kinase inhibition c-Met Pim-1 Anticancer

Molecular Formula Identity with a Regioisomeric Analog – Distinct LogP Despite Isomeric Relationship

The title compound shares its exact molecular formula (C₈H₆ClF₃N₄) and molecular weight (250.61 g/mol) with 6-chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1394040-15-3) . Despite this isomeric relationship, the two compounds possess distinct substitution patterns: the title compound bears a 3-(3,3,3-trifluoropropyl) chain with two rotatable bonds, while the regioisomer carries a rigid 3-CF₃ group with methyl substituents on the pyridazine ring. These structural differences produce divergent LogP values, chromatographic retention times, and NMR spectra, mandating rigorous analytical identity confirmation (e.g., ¹H-NMR, HPLC-MS, or InChI Key cross-checking) to prevent procurement or experimental mix-ups between isomeric triazolopyridazines of identical mass.

Regioisomer differentiation Quality control Analytical chemistry

LRRK2 Kinase Inhibitor Scaffold with G2019S Mutant Selectivity – 3-Substitution Defines Selectivity Profile

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been independently validated as a privileged chemotype for leucine-rich repeat kinase 2 (LRRK2) inhibition, with specific derivatives demonstrating unprecedented selectivity for the Parkinson's disease-associated G2019S mutant over wild-type LRRK2 [1][2]. The nature of the 3-substituent is a critical determinant of both potency and mutant selectivity in this series. The title compound's 3-(3,3,3-trifluoropropyl) group provides a lipophilic, conformationally flexible extension that may uniquely position the terminal CF₃ moiety within the LRRK2 selectivity pocket, differentiating it from analogs with shorter or more rigid 3-substituents that have been profiled in the primary LRRK2 literature [1].

LRRK2 Parkinson's disease G2019S mutant Kinase selectivity

Optimal Research and Procurement Application Scenarios for 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7)


Kinase Inhibitor Medicinal Chemistry: c-Met/Pim-1 Dual Inhibitor SAR Exploration

Investigators building upon the dual c-Met/Pim-1 triazolopyridazine series (Mahmoud et al., RSC Adv. 2024) can employ this compound as a key intermediate or scaffold-hopping reference. Its 3-(3,3,3-trifluoropropyl) group offers a LogP of 2.27—intermediate between the highly lipophilic 3-aryl analogs and the more polar unsubstituted parent (LogP 0.7)—making it well-suited for probing the lipophilicity tolerance of the c-Met hydrophobic back pocket. The two-rotatable-bond linker provides conformational sampling distinct from rigid 3-aryl or 3-CF₃ analogs, enabling the exploration of entropic contributions to binding free energy [1][2].

LRRK2 Parkinson's Disease Drug Discovery: G2019S-Selective Probe Development

The triazolopyridazine scaffold is one of the few chemotypes reported to achieve G2019S-selective LRRK2 inhibition (Franzini et al., BMCL 2013; Galatsis et al., BMCL 2014). This compound's 3-(3,3,3-trifluoropropyl) substituent represents a distinct vector relative to published LRRK2 inhibitor 3-substituents (which are predominantly aryl, heteroaryl, or thioether-linked). Medicinal chemistry teams targeting LRRK2 for Parkinson's disease can use this building block to diversify 3-position SAR, potentially accessing novel selectivity profiles against the wider kinome [3][4].

Physicochemical Property Benchmarking and Analytical Reference Standard Deployment

Given its well-defined computed properties (LogP 2.27, TPSA 43.08, two rotatable bonds, MW 250.61) and the availability of close analogs with systematically varying LogP (1.70–1.80), this compound serves as an excellent reference for chromatographic method development and logP/logD assay calibration. Its molecular formula identity with the regioisomeric CAS 1394040-15-3 further underscores its utility as an analytical reference for HPLC-MS method validation, where isomeric differentiation by retention time and fragmentation pattern is essential .

Fragment-Based and Structure-Guided Drug Design: Core Scaffold Elaboration

The 6-chloro substituent on the pyridazine ring serves as a synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling late-stage diversification at the 6-position. This compound thus functions as a versatile building block for parallel library synthesis, where the 3-(3,3,3-trifluoropropyl) group is held constant while the 6-position is elaborated to probe SAR. The crystallographically confirmed binding mode of triazolopyridazines to the c-Met kinase domain (PDB: 3CCN, 3CD8) provides a structural framework for rational design using this core [2][5].

Quote Request

Request a Quote for 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.